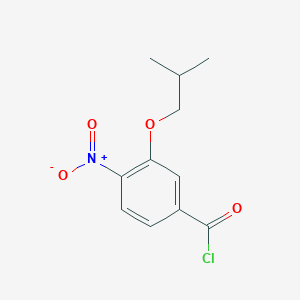

3-Isobutoxy-4-nitrobenzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Isobutoxy-4-nitrobenzoyl chloride is a chemical compound with the molecular formula C11H12ClNO4 . It is related to 4-nitrobenzoyl chloride, which has the formula C7H4ClNO3 .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms . The related compound, 4-nitrobenzoyl chloride, has a molecular weight of 185.565 .Aplicaciones Científicas De Investigación

Enhancement of Detection in LC-MS for Estrogens : A study by Higashi et al. (2006) demonstrated the practicality of using derivatization agents, including 4-nitrobenzenesulfonyl chloride, to enhance the detection responses of estrogens in LC-MS analyses.

Study of Solvolysis of Benzyl and Benzoyl Halides : Research by Park et al. (2019) focused on the kinetics of solvolysis of o-nitrobenzoyl chloride in various solvents, providing insights into reaction rates and mechanisms.

Electrochemical Behavior of Nitrobenzoate Compounds : Jorge and Stradiotto (1996) investigated the electrochemical behavior of butyl nitrobenzoates, including their reduction processes, contributing to the understanding of the electrochemical properties of such compounds.

Antioxidant Activities of Nitrobenzoate Derivatives : A study conducted by Gürsoy-Kol and Ayazoğlu (2017) synthesized and analyzed the antioxidant activities of novel nitrobenzoate derivatives.

Preparation and Properties of Triazol-5-one Derivatives : Research by Yüksek et al. (2008) involved the synthesis of triazol-5-one derivatives using p-nitrobenzoyl chloride, studying their acidic properties and antioxidant activities.

Photoaffinity Labeling Applications : Woelfle et al. (1988) explored the photochemistry of nitrobenzoyl azides, including 4-nitrobenzoyl azides, for their potential use in photolabeling procedures.

Direct Determination in HPLC : Li et al. (1995) developed a method for the direct determination of 4-nitrobenzoyl chloride in HPLC, enhancing analytical capabilities.

Synthesis and Structural Analysis of Piperidine Derivatives : Sokolova et al. (1975) synthesized p-nitrobenzoates of piperidine derivatives, providing insights into their three-dimensional structures.

Primary Amine Derivatives for Mass Spectrometry : Bergner and Dougherty (1981) examined biogenic amine derivatives, including those formed from p-nitrobenzoyl chloride, for mass spectrometry applications.

Hydrogen-Bonded Framework Structures : Vasconcelos et al. (2006) studied the hydrogen-bonded framework structures of nitrobenzoyl compounds, contributing to the understanding of molecular interactions.

Monitoring Condensation Products in HPLC : Husain et al. (1997) developed a method for monitoring the condensation of 4-nitrobenzoyl chloride with diaminobenzenesulphonic acid, demonstrating its utility in process optimization.

Synthesis of Dibenzophenone Derivatives : Zhao De-feng (2006) researched the synthesis of nitrodibenzophenone derivatives, including those involving meta-nitrobenzoyl chloride.

Safety and Hazards

Safety data for 4-nitrobenzoyl chloride indicates that it is corrosive and can cause severe skin burns and eye damage. It may also be corrosive to metals and cause respiratory irritation . It’s reasonable to expect that 3-Isobutoxy-4-nitrobenzoyl chloride would have similar hazards due to its structural similarity.

Mecanismo De Acción

Target of Action

The primary target of 3-Isobutoxy-4-nitrobenzoyl chloride is the Androgen Receptor (AR) . The AR plays a critical role in prostate cancer cell growth, and its interaction with coactivator proteins is a key process in this disease .

Mode of Action

This compound interacts with the AR to inhibit its interaction with coactivator proteins . This inhibition disrupts the AR-mediated signaling pathway, which is triggered by androgens . The compound’s nitro group at the N-terminus is essential for its biological activity .

Biochemical Pathways

The compound affects the AR-mediated signaling pathway . Upon androgen binding, AR undergoes a conformational change to form a hydrophobic cleft, recognized by AR coactivator proteins . The compound’s action inhibits this interaction, disrupting the pathway and affecting downstream effects such as cell proliferation .

Pharmacokinetics

Its effectiveness in inhibiting the ar-coactivator interaction suggests it has sufficient bioavailability to reach its target .

Result of Action

The compound’s action results in the inhibition of the AR-coactivator interaction, leading to the disruption of the AR-mediated signaling pathway . This disruption can inhibit prostate cancer cell growth .

Propiedades

IUPAC Name |

3-(2-methylpropoxy)-4-nitrobenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-7(2)6-17-10-5-8(11(12)14)3-4-9(10)13(15)16/h3-5,7H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRXNGSZRPZNKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)C(=O)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B2771634.png)

![2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol](/img/structure/B2771637.png)

![phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride](/img/structure/B2771638.png)

![1,3-dimethyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2771639.png)

![N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2771640.png)

![2-{[2-(4-Benzylpiperazino)acetyl]amino}benzenecarboxamide](/img/structure/B2771641.png)

![N-(2,4-difluorophenyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2771643.png)